molecular formula C7H7BClFO2 B1369582 4-Chloro-2-fluoro-5-methylphenylboronic acid CAS No. 325786-09-2

4-Chloro-2-fluoro-5-methylphenylboronic acid

Cat. No.: B1369582
CAS No.: 325786-09-2
M. Wt: 188.39 g/mol
InChI Key: JCYUEORYFOUSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoro-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BClFO2 and its molecular weight is 188.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-fluoro-5-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-5-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-2-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYUEORYFOUSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591303
Record name (4-Chloro-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325786-09-2
Record name (4-Chloro-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: Strategies for Successful Suzuki Coupling with 4-Chloro-2-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Substituted Aryl Chloride

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds.[1][2] Its widespread use is attributed to mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4]

This application note provides a detailed guide for the successful Suzuki coupling of a challenging substrate: 4-Chloro-2-fluoro-5-methylphenylboronic acid . This particular reagent, while a valuable building block, presents a confluence of steric and electronic hurdles that can impede reactivity. The presence of an aryl chloride, known for its relative inertness compared to bromides and iodides, necessitates a carefully selected catalyst system.[5][6] Furthermore, the substitution pattern introduces steric hindrance that can complicate key steps in the catalytic cycle.

This document moves beyond a simple protocol, offering a deeper understanding of the mechanistic principles at play and providing a logical framework for reaction optimization. By understanding the causality behind experimental choices, researchers can effectively troubleshoot and adapt these methodologies for their specific coupling partners.

Mechanistic Insights & Substrate-Specific Challenges

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The fundamental steps are: (1) Oxidative Addition of the palladium(0) catalyst to the organohalide, (2) Transmetalation of the organic group from the boronic acid to the palladium(II) complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[2]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_halide [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Activation [label="Base Activation of Boronic Acid", shape=plaintext, fontcolor="#202124"]; Boronate [label="[R²-B(OH)₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic_Acid [label="R²-B(OH)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_diorgano [label="R¹-Pd(II)L₂-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R² (Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="R¹-X (Organohalide)"]; OxAdd -> PdII_halide; Boronic_Acid -> Base_Activation [label="Base (e.g., OH⁻)"]; Base_Activation -> Boronate; PdII_halide -> Transmetalation; Boronate -> Transmetalation; Transmetalation -> PdII_diorgano; PdII_diorgano -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

For 4-Chloro-2-fluoro-5-methylphenylboronic acid , the primary challenges are:

  • The Inert C-Cl Bond: The oxidative addition of palladium into a C-Cl bond is the rate-determining step and is significantly slower than for C-Br or C-I bonds due to the bond's higher strength.[2][7] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] Success hinges on using specialized ligands that create a more electron-rich and reactive palladium center, thereby facilitating the cleavage of the C-Cl bond.[9]

  • Steric Hindrance: The ortho-fluoro and ortho-(relative to the C-B bond)-methyl groups create a sterically congested environment around the boronic acid. This bulk can hinder the transmetalation step, where the aryl group must transfer from boron to the palladium center.[8][10]

  • Role of the Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) that readily participates in transmetalation.[1] The choice of base can dramatically influence reaction rates and yields, especially with hindered substrates.[11]

Protocol Optimization: A Guide to Reaction Parameters

Finding the optimal conditions requires a systematic approach. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields.

The Palladium Catalyst System: The Key to Activating Aryl Chlorides

The single most important factor for coupling aryl chlorides is the choice of ligand. Bulky, electron-rich phosphine ligands are required to promote the formation of highly reactive, monoligated palladium(0) species, which are essential for efficient oxidative addition and reductive elimination.[9][10]

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(II) precursors are reduced in situ to the active Pd(0) state.

  • Recommended Ligands:

    • Buchwald Ligands: This class of dialkylbiaryl phosphines is the gold standard for challenging couplings. SPhos , XPhos , and RuPhos are excellent starting points.[8] They possess the ideal combination of steric bulk and electron-donating character to accelerate the key steps of the catalytic cycle.[9]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IMes and IPr are also highly effective for aryl chloride activation. They form very stable and highly active palladium complexes.

Base Selection: Activating the Boronic Acid

The base facilitates the formation of the boronate complex, a necessary step for transmetalation.[1][5] The strength and nature of the base must be carefully considered.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to promote the reaction but generally does not cause degradation of sensitive functional groups.[10]

  • Cesium Carbonate (Cs₂CO₃): A strong inorganic base that can be very effective, particularly in polar aprotic solvents. Its high solubility can be advantageous.

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective base, though sometimes less effective than K₃PO₄ for hindered substrates.[12]

  • Organic Bases: Strong organic bases like Sodium tert-butoxide (NaOtBu) can be used but may not be compatible with all functional groups.

Solvent System: Influencing Reactivity and Solubility

The solvent must solubilize the reagents and can influence the stability and reactivity of catalytic intermediates.[13]

  • Aprotic Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are widely used and are excellent general-purpose solvents for Suzuki reactions. They often require the addition of water (e.g., 10:1 mixture) to aid in dissolving the inorganic base and facilitate the formation of the boronate.

  • Aromatic Hydrocarbons: Toluene is another common choice, particularly for reactions run at higher temperatures.

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) can be effective but may lead to side reactions at high temperatures.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting points for optimizing the Suzuki coupling of 4-Chloro-2-fluoro-5-methylphenylboronic acid with a generic aryl or heteroaryl bromide/iodide coupling partner.

ParameterCondition A (General Purpose)Condition B (For Hindered Partners)Condition C (NHC-Based)
Pd Precursor Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)[Pd(IMes)Cl₂]₂ (1-2 mol%)
Ligand SPhos (2-4 mol%)XPhos (2-4 mol%)Pre-formed complex
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ (2.5 equiv)
Solvent Dioxane / H₂O (10:1)TolueneTHF / H₂O (10:1)
Temperature 80-100 °C100-110 °C70-90 °C
Notes Excellent starting point for a wide range of aryl/heteroaryl halides.Ideal for sterically demanding coupling partners where higher temperatures may be needed.NHC catalysts are often very robust and can offer high turnover numbers.

Detailed Experimental Protocol (Starting Point)

This protocol describes a general procedure for the coupling of 4-Chloro-2-fluoro-5-methylphenylboronic acid with an aryl bromide using Condition A from the table above.

Reaction Scheme: Aryl-Br + 4-Chloro-2-fluoro-5-methylphenylboronic acid → Coupled Biaryl Product

Reagents:

ReagentM.W.Amount (mg)mmolesEquivalents
Aryl Bromide--1.01.0
4-Chloro-2-fluoro-5-methylphenylboronic acid188.382261.21.2
Pd(OAc)₂224.54.50.020.02
SPhos410.516.40.040.04
K₃PO₄212.275312.52.5
1,4-Dioxane-10 mL--
Water-1 mL--

Procedure:

  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), 4-Chloro-2-fluoro-5-methylphenylboronic acid (226 mg, 1.2 mmol), and K₃PO₄ (531 mg, 2.5 mmol).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add degassed 1,4-Dioxane (10 mL) followed by degassed Water (1 mL).

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (Aryl Bromide) is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (30 mL) and water (20 mL).

    • Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure biaryl product.

Optimization Workflow and Troubleshooting

// Nodes Start [label="Start with Condition A:\nPd(OAc)₂/SPhos, K₃PO₄,\nDioxane/H₂O, 100°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conversion [label="Monitor Conversion by LC-MS\nafter 12h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Complete.\nProceed to Work-up.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Low Conversion or\nIncomplete Reaction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Change_Ligand [label="Switch to stronger ligand:\nUse XPhos (Condition B)", fillcolor="#FFFFFF", fontcolor="#202124"]; Change_Base [label="Switch to stronger base:\nUse Cs₂CO₃ (Condition B)", fillcolor="#FFFFFF", fontcolor="#202124"]; Increase_Temp [label="Increase Temperature\nto 110°C (Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Again [label="Re-run and Monitor", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Check_Conversion; Check_Conversion -> Success [label=">95%"]; Check_Conversion -> Troubleshoot [label="<95%"]; Troubleshoot -> Change_Ligand [label="Option 1"]; Troubleshoot -> Change_Base [label="Option 2"]; Troubleshoot -> Increase_Temp [label="Option 3"]; Change_Ligand -> Check_Again; Change_Base -> Check_Again; Increase_Temp -> Check_Again; Check_Again -> Success [label="Improved"]; Check_Again -> Troubleshoot [label="No Improvement\n(Re-evaluate Substrate)"]; } Caption: Figure 2: Workflow for Reaction Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (improper inerting).2. Insufficiently active ligand/base combination.3. Low temperature.1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere.2. Switch to a more active ligand (e.g., SPhos -> XPhos) or a stronger base (K₃PO₄ -> Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic acid is being replaced by a hydrogen atom from the solvent (water) or base.[14]1. Use a more anhydrous solvent system if possible.2. Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.3. Increase the rate of coupling by using a more active catalyst system to outcompete the side reaction.
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative coupling of the boronic acid.Improve degassing and inert atmosphere techniques. Ensure the palladium precursor is fully reduced to Pd(0).
Recovery of Starting Materials Reaction is too slow under the current conditions.Increase catalyst loading (e.g., from 2 mol% to 4 mol%), increase temperature, or switch to a more active catalyst system as described above.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • The Suzuki Reaction - Myers, A. Chem 115, Harvard University. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - Organic Chemistry with Lluís Llorens Palomo, YouTube. Available at: [Link]

  • The Suzuki cross coupling reaction - Chem Help ASAP, YouTube. Available at: [Link]

  • Barder, T. E., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005. Available at: [Link]

  • The Suzuki coupling reaction of aryl chlorides - ResearchGate. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat - Organic Process Research & Development, 2018. Available at: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - The Journal of Organic Chemistry, 2002. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - Royal Society of Chemistry, 2019. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Journal of the American Chemical Society, 1999. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - National Institutes of Health, 2020. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - Proceedings of the Japan Academy, Series B, 2004. Available at: [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs... - ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Synlett, 2002. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - National Institutes of Health, 2020. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - Accounts of Chemical Research, 2008. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Analytical Methods for Monitoring 4-Chloro-2-fluoro-5-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 4-Chloro-2-fluoro-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical monitoring of chemical reactions, such as the Suzuki-Miyaura coupling, where this boronic acid is a key reactant. Our goal is to equip you with the expertise to anticipate challenges, interpret analytical data accurately, and troubleshoot common issues encountered during your experiments.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of complex molecules, particularly in pharmaceutical development, precise control and understanding of reaction kinetics and pathways are paramount. 4-Chloro-2-fluoro-5-methylphenylboronic acid is a versatile building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] Effective real-time or quasi-real-time monitoring of these reactions allows for:

  • Optimization of reaction conditions: Identifying the ideal temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.[3]

  • Understanding reaction mechanisms: Gaining insights into the formation of intermediates and byproducts.[2]

  • Ensuring reaction completion: Accurately determining the point at which all starting material has been consumed.

  • Identifying potential issues: Early detection of side reactions or catalyst deactivation.[1][3]

This guide will delve into the most common analytical techniques for monitoring these reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of reactions involving arylboronic acids due to its versatility and ability to separate a wide range of compounds.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is the best column and mobile phase for separating 4-Chloro-2-fluoro-5-methylphenylboronic acid from the coupled product and other reactants?

A1: A reversed-phase C18 column is a robust starting point for separating aromatic boronic acids and their coupled products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier like acetonitrile is typically effective. The specific gradient profile will need to be optimized based on the polarity of your specific coupled product. For more complex separations involving multiple boronic acids, specialized columns like those with mixed-mode functionalities (e.g., reversed-phase and cation-exchange) can offer enhanced selectivity.[4]

Q2: I am not getting good peak shape for my boronic acid. What could be the cause?

A2: Poor peak shape for boronic acids, such as tailing, can be attributed to several factors. One common issue is the interaction of the boronic acid group with residual silanols on silica-based columns.[5] Using a column with low residual silanol activity or an end-capped column is recommended.[5] Additionally, the pH of the mobile phase can influence the ionization state of the boronic acid and affect peak shape. Experimenting with different pH values of your aqueous buffer can often lead to significant improvements.

Q3: How can I improve the detection of my boronic acid if it has a poor chromophore?

A3: While 4-Chloro-2-fluoro-5-methylphenylboronic acid possesses a UV chromophore, for boronic acids with weak UV absorbance, post-column derivatization can be employed.[6] This involves mixing the column eluent with a reagent that reacts with the boronic acid to form a highly fluorescent or UV-absorbent complex.[6] For instance, alizarin can be used as a post-column reagent to form fluorescent complexes with boronic acids, enabling highly sensitive detection.[6] Alternatively, using a mass spectrometer as a detector (LC-MS) provides high sensitivity and specificity without the need for a chromophore.

Troubleshooting Guide - HPLC
Problem Potential Cause Troubleshooting Steps
Co-elution of starting material and product Inadequate separation power of the current method.1. Optimize the gradient: Adjust the slope of the organic modifier gradient. A shallower gradient can improve resolution. 2. Change the organic modifier: Try methanol instead of acetonitrile, as it has different selectivity. 3. Change the column: If optimization of the mobile phase is insufficient, try a column with a different stationary phase (e.g., phenyl-hexyl or a different C18 packing material).
Boronic acid peak disappears over time in prepared samples Instability of the boronic acid in the sample solvent. Boronic acids can dehydrate to form cyclic boroxines.1. Prepare samples fresh: Analyze samples as soon as possible after preparation. 2. Use aprotic solvents: If possible, dissolve the sample in an aprotic solvent for injection. 3. Lower the sample temperature: Keep sample vials in a cooled autosampler.
Irreproducible retention times Fluctuations in mobile phase composition, temperature, or column equilibration.1. Ensure proper mobile phase mixing: Degas the mobile phases and ensure the pump is working correctly. 2. Use a column oven: Maintain a constant column temperature for consistent retention. 3. Increase column equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polarity and low volatility of boronic acids, derivatization is often a necessary step.[7][8]

Frequently Asked Questions (FAQs) - GC-MS

Q1: Why is derivatization necessary for analyzing 4-Chloro-2-fluoro-5-methylphenylboronic acid by GC-MS?

A1: Boronic acids have polar -B(OH)₂ groups that can lead to poor peak shape, low volatility, and thermal decomposition in the hot GC inlet and column.[8][9] Derivatization replaces the active hydrogens on the hydroxyl groups with less polar, more stable groups, making the resulting derivative more volatile and amenable to GC analysis.[10] This process also reduces the likelihood of the boronic acid forming boroxines.[8]

Q2: What are some common derivatization reagents for boronic acids?

A2: Silylating reagents are commonly used for the derivatization of boronic acids.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. These reagents replace the acidic protons of the boronic acid with trimethylsilyl (TMS) groups. Another approach is the formation of cyclic esters with diols, such as pinacol, though these may sometimes be analyzed directly by GC.

Q3: I am seeing ghost peaks in my blank runs after analyzing derivatized boronic acid samples. What can I do?

A3: Ghost peaks are a common issue when analyzing derivatized samples and can arise from the accumulation of derivatizing reagent or derivatized analyte in the GC system.[12] To mitigate this, inject a solvent blank after each sample to wash the inlet and column. If the problem persists, you may need to bake out the column at a high temperature (within its specified limits) or trim the front end of the column to remove non-volatile residues. In some cases, cleaning the GC inlet liner or replacing it is necessary.[12]

Troubleshooting Guide - GC-MS
Problem Potential Cause Troubleshooting Steps
Incomplete derivatization Suboptimal reaction conditions (time, temperature, reagent ratio).1. Increase reagent excess: Ensure a sufficient molar excess of the derivatizing reagent. 2. Optimize reaction temperature and time: Some derivatization reactions require heating to go to completion. Consult the reagent's technical data sheet.[11] 3. Ensure anhydrous conditions: Moisture can consume the derivatizing reagent. Dry your sample and use anhydrous solvents.
Multiple peaks for the boronic acid derivative Formation of different derivatives or degradation of the derivative.1. Confirm the derivatization product: Analyze a derivatized standard to confirm the expected mass spectrum. 2. Check for thermal degradation: Lower the GC inlet temperature to see if the relative abundance of the peaks changes. 3. Optimize derivatization: Ensure the reaction goes to a single, stable product.
Poor sensitivity Adsorption of the analyte in the GC system or inefficient ionization.1. Use a deactivated inlet liner: This minimizes active sites that can adsorb the analyte. 2. Check for leaks in the GC-MS system: Air leaks can reduce sensitivity. 3. Optimize MS parameters: Ensure the ion source and detector are tuned and operating optimally.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹¹B NMR, is a highly effective in-situ technique for monitoring reactions involving boronic acids, providing both structural and quantitative information without the need for sample workup.[13][14]

Frequently Asked Questions (FAQs) - NMR

Q1: How can ¹¹B NMR be used to monitor my reaction?

A1: The boron atom in 4-Chloro-2-fluoro-5-methylphenylboronic acid is in an sp² hybridized state, which has a characteristic chemical shift in the ¹¹B NMR spectrum (typically between δ 26 to 30 ppm).[13] As the reaction proceeds and the boronic acid is consumed, the intensity of this signal will decrease. The formation of boronate esters or other boron-containing intermediates will give rise to new signals at different chemical shifts (sp³ hybridized boron typically appears upfield between δ 1 to 7 ppm).[13] By integrating the signals of the starting material and any boron-containing products, you can determine the reaction conversion.[15]

Q2: Can I use ¹H or ¹⁹F NMR to monitor the reaction?

A2: Yes, both ¹H and ¹⁹F NMR can be very useful. In the ¹H NMR spectrum, you can monitor the disappearance of signals corresponding to the aromatic protons of the boronic acid and the appearance of new signals from the coupled product. Similarly, the fluorine atom in 4-Chloro-2-fluoro-5-methylphenylboronic acid provides a unique handle in the ¹⁹F NMR spectrum. The chemical shift of the fluorine will likely change upon formation of the coupled product, allowing for clear monitoring of the reaction progress.

Q3: Do I need an internal standard for quantitative NMR (qNMR)?

A3: For accurate quantitative analysis, using an internal standard is highly recommended. The internal standard should be a compound that is stable under the reaction conditions, does not react with any of the components in the reaction mixture, and has a signal in a region of the spectrum that does not overlap with any of the signals of interest. By comparing the integral of a known amount of the internal standard to the integrals of the starting material and product, you can accurately determine their concentrations.

Troubleshooting Guide - NMR
Problem Potential Cause Troubleshooting Steps
Broad ¹¹B NMR signals The quadrupolar nature of the boron nucleus can lead to broad signals.1. Use a high-field NMR spectrometer: Higher magnetic fields can help to narrow the lines. 2. Optimize acquisition parameters: Adjusting the spectral width and acquisition time may improve signal appearance. 3. Consider temperature: The relaxation properties of the boron nucleus are temperature-dependent, so acquiring the spectrum at a different temperature might result in sharper signals.
Overlapping signals in ¹H NMR Complex reaction mixture with many aromatic signals.1. Use a higher field NMR: This will provide better signal dispersion. 2. Utilize 2D NMR techniques: Techniques like COSY and HSQC can help to resolve and assign overlapping signals. 3. Monitor via ¹⁹F or ¹¹B NMR: These nuclei often provide simpler spectra with less signal overlap.
Inaccurate quantification Poor signal-to-noise, incorrect integration, or relaxation time issues.1. Increase the number of scans: This will improve the signal-to-noise ratio. 2. Ensure proper integration: Carefully set the integration regions to cover the entire peak. 3. Use a sufficiently long relaxation delay (d1): This is crucial for accurate quantification, especially for quadrupolar nuclei like ¹¹B. A longer delay allows for complete relaxation of the nuclei between scans.

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for monitoring a Suzuki-Miyaura coupling reaction involving 4-Chloro-2-fluoro-5-methylphenylboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analytical Techniques cluster_3 Data Analysis A Combine Reactants: - 4-Chloro-2-fluoro-5-methylphenylboronic acid - Aryl Halide - Palladium Catalyst - Base - Solvent B Take Aliquots at Time Intervals A->B C Sample Preparation (Quenching, Dilution, Derivatization if needed) B->C D HPLC Analysis C->D E GC-MS Analysis C->E F NMR Analysis C->F G Determine % Conversion D->G H Identify Byproducts E->H F->G I Assess Reaction Completion G->I H->I

Caption: Generalized workflow for reaction monitoring.

References

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Pandiyan, J. P., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(24), 7018-7025. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Kataev, E. (n.d.). Acids: Derivatization for GC Analysis.
  • Valenzuela, F. A., et al. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 94(47), 16393–16401. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Organic Process Research & Development. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ACS Publications. (2009). Mass Spectrometry in Boron Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • The Journal of Organic Chemistry. (1998). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]

  • ResearchGate. (2015). Mass spectrometnc analysis for organic boron compounds. [Link]

  • ResearchGate. (2019). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • CCS Chemistry. (2022). In Situ Monitoring of Transmetallation in Electric Potential-Promoted Oxidative Coupling in a Single-Molecule Junction. [Link]

  • RSC Publishing. (2015). 17O NMR studies of boronic acids and their derivatives. [Link]

  • Chromatography Forum. (2017). clean up of GC/MS after phenylboronic acid derivative. [Link]

  • SciSpace. (n.d.). Mass spectrometry of inorganic, coordination and organometallic compounds. [Link]

  • ResearchGate. (2007). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Magritek. (2018). Boron NMR Spectroscopy. [Link]

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

  • UVIC. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. [Link]

  • Wikipedia. (n.d.). Boron. [Link]

Sources

Validation & Comparative

Introduction: The Vibrational Fingerprint of a Crucial Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of 4-Chloro-2-fluoro-5-methylphenylboronic Acid: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery and development, arylboronic acids are indispensable structural motifs. Their utility, most notably in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures, forming the backbone of numerous pharmaceutical agents.[1][2] 4-Chloro-2-fluoro-5-methylphenylboronic acid is a prime example of such a highly functionalized building block, offering multiple points for synthetic diversification. For researchers and process chemists, rapid and reliable characterization of these starting materials is paramount to ensure identity, purity, and stability.

Infrared (IR) spectroscopy provides a powerful, non-destructive method for this purpose. By probing the vibrational frequencies of molecular bonds, an IR spectrum serves as a unique "molecular fingerprint." This guide offers a detailed analysis of the IR spectrum of 4-Chloro-2-fluoro-5-methylphenylboronic acid, grounded in established spectroscopic principles and compared with relevant structural analogs. We will explore the causality behind peak assignments and provide a robust experimental framework for obtaining high-quality, reproducible data.

Deconstructing the Spectrum: A Guided Interpretation

The primary absorption bands and their assignments are detailed below.

Wavenumber (cm⁻¹)Vibrational ModeIn-Depth Analysis
~3600 - 3200 O-H Stretching (ν_OH_)This broad, strong absorption is characteristic of the hydroxyl groups of the boronic acid moiety, B(OH)₂. The broadening is a direct result of intermolecular hydrogen bonding between molecules in the solid state. Studies on phenylboronic acid confirm that this region is sensitive to hydrogen bonding.[3][4]
~3100 - 3000 Aromatic C-H Stretching (ν_C-H_)These absorptions, typically of medium to weak intensity, arise from the stretching vibrations of the C-H bonds on the phenyl ring.
~2960 - 2850 Aliphatic C-H Stretching (ν_C-H_)The methyl group (-CH₃) on the ring will produce distinct, sharp peaks in this region due to its symmetric and asymmetric stretching vibrations.
~1610 & ~1475 C=C Stretching (ν_C=C_)These two bands are characteristic of the carbon-carbon double bond stretching within the aromatic ring. Their exact positions can be influenced by the nature and position of the substituents.
~1350 - 1330 Asymmetric B-O Stretching (ν_B-O_)This is one of the most diagnostic peaks for a boronic acid. It is a strong and typically sharp absorption resulting from the asymmetric stretching of the Boron-Oxygen single bonds. For phenylboronic acid, this peak is observed around 1345 cm⁻¹.
~1150 - 1050 C-F & C-Cl Stretching (ν_C-F_, ν_C-Cl_)The carbon-fluorine bond typically gives rise to a strong absorption in the 1250-1000 cm⁻¹ range. The carbon-chlorine stretch is found in the 800-600 cm⁻¹ region and is often weaker. These peaks confirm the presence of the halogen substituents.
~1090 - 1080 B-C Stretching (ν_B-C_)The stretching vibration of the boron-carbon bond in arylboronic acids is typically found in this region.[3]
Below 900 Out-of-Plane (OOP) C-H BendingThe pattern of absorption bands in this "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4,5-tetrasubstituted ring like the one in our molecule, specific OOP bending patterns are expected.
~700 - 600 O-B-O DeformationOut-of-plane deformation of the O-B-O angle in the boronic acid group gives rise to a characteristic absorption in this region. For phenylboronic acid, this is seen around 635 cm⁻¹.

Comparative Analysis: The Influence of Substitution

To fully appreciate the spectral features of 4-Chloro-2-fluoro-5-methylphenylboronic acid, it is instructive to compare its expected spectrum with those of structurally simpler analogs. This comparison highlights how the addition of each substituent—chloro, fluoro, and methyl groups—modulates the vibrational frequencies.

CompoundKey Structural DifferenceExpected Spectral Impact
Phenylboronic Acid Parent compound (unsubstituted)Serves as the baseline. Lacks C-Cl, C-F, and aliphatic C-H stretching bands. The aromatic C-H out-of-plane bending pattern will be indicative of a monosubstituted ring.[3][4]
4-Methylphenylboronic Acid Addition of a methyl groupIntroduces sharp aliphatic C-H stretching peaks (~2960-2850 cm⁻¹). The substitution pattern changes, altering the fingerprint region below 900 cm⁻¹.[5]
4-Chloro-2-fluorophenylboronic Acid Lacks the methyl groupThe spectrum will be very similar but will be missing the characteristic aliphatic C-H stretching bands. This makes for a direct comparison to isolate the methyl group's contribution.[6]
4-Fluoro-2-methylphenylboronic Acid Lacks the chloro groupThe C-Cl stretching vibration (typically 800-600 cm⁻¹) will be absent. This comparison helps to isolate and confirm the C-Cl band in the target molecule's spectrum.[7][8]

This comparative approach is a self-validating system. By understanding the spectra of the simpler components, one can build a confident and authoritative interpretation of the more complex target molecule.

Visualizing the Workflow: From Sample to Spectrum

The process of obtaining and interpreting an IR spectrum follows a logical and systematic workflow. This ensures data quality and robust analysis.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (FT-IR with ATR) cluster_proc 3. Data Processing & Analysis cluster_interp 4. Interpretation & Comparison A Obtain solid sample of 4-Chloro-2-fluoro-5-methylphenylboronic acid B Ensure sample is dry (use desiccator if needed) A->B C Collect background spectrum (clean ATR crystal) B->C Proceed to Spectrometer D Place small amount of sample on ATR crystal and apply pressure C->D E Collect sample spectrum (co-add scans for S/N improvement) D->E F Perform background subtraction E->F Raw Data G Identify and label major peaks (peak picking) F->G H Correlate peaks with known vibrational frequencies G->H I Assign peaks to functional groups (e.g., O-H, B-O, C-F) H->I Correlation Table J Compare spectrum with reference data and structural analogs I->J K Final Report: Confirm structure and purity J->K J->K

Caption: Workflow for FT-IR analysis of a solid boronic acid sample.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol details the use of a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective setup for analyzing solid powder samples.

Objective: To obtain a clean, high-resolution infrared spectrum of 4-Chloro-2-fluoro-5-methylphenylboronic acid for structural verification.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample of 4-Chloro-2-fluoro-5-methylphenylboronic acid

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

    • Typical parameters: 16-32 scans, 4 cm⁻¹ resolution, range 4000-400 cm⁻¹.

  • Sample Application:

    • Using a clean spatula, place a small amount of the 4-Chloro-2-fluoro-5-methylphenylboronic acid powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Engage the ATR pressure arm and apply consistent pressure to the sample. This ensures firm, uniform contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, initiate the sample scan. The instrument will automatically perform the background subtraction.

    • The resulting spectrum should show positive absorption bands corresponding to the sample's vibrational modes.

  • Data Analysis:

    • Use the spectrometer's software to perform peak picking, identifying the wavenumber for all significant absorption bands.

    • Correlate these experimental wavenumbers with the assignments provided in the tables above to confirm the presence of all key functional groups and the overall molecular structure.

  • Cleaning:

    • Retract the pressure arm. Carefully remove the bulk of the powder sample with a dry, lint-free wipe.

    • Perform a final cleaning of the ATR crystal with a solvent-dampened wipe to remove any residual sample.

This self-validating protocol, starting with a clean background and ensuring good sample contact, guarantees that the resulting spectrum is a true and accurate representation of the material under investigation.

References

  • Faniran, J.A., & Shurvell, H.F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. Retrieved January 23, 2026, from [Link]

  • Sparks, A. W., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(11), 4545–4554. [Link]

  • PubChem. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Sparks, A. W., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]

  • Chem-Impex. (n.d.). 4-Chloro-2-methylphenylboronic acid. Retrieved January 23, 2026, from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved January 23, 2026, from [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2983. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Chloro-5-fluoro-2-methylphenylboronic acid pinacol ester. Retrieved January 23, 2026, from [Link]

  • Boron Molecular. (n.d.). Buy 4-Chloro-2-trifluoromethylphenylboronic acid. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Chloro-2-fluoro-5-methylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] At the heart of this powerful transformation are organoboron reagents, most commonly arylboronic acids. Their stability, low toxicity, and ease of handling have cemented their status as preferred coupling partners.[2]

The reactivity of an arylboronic acid is not absolute; it is exquisitely tuned by the nature and position of substituents on the aromatic ring. These substituents exert a combination of electronic and steric effects that can dramatically influence reaction rates and yields. For drug development professionals and researchers, understanding these nuances is critical for reaction optimization, impurity control, and the strategic design of synthetic routes.

This guide provides an in-depth comparison of the reactivity of 4-Chloro-2-fluoro-5-methylphenylboronic acid , a common polysubstituted building block, against its structural isomers. We will dissect the underlying chemical principles governing their reactivity and provide a robust experimental framework for their empirical evaluation, empowering scientists to make informed decisions in their synthetic endeavors.

Theoretical Framework: Unpacking Steric and Electronic Effects

The efficacy of a Suzuki-Miyaura coupling is largely dictated by the kinetics of its three primary mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[3] The structure of the boronic acid partner most critically influences the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Rate influenced by Ar-X) PdII_ArX Pd(II) Intermediate OA->PdII_ArX TM Transmetalation (Rate influenced by Ar'-B(OH)₂) PdII_ArAr Pd(II) Di-aryl Complex TM->PdII_ArAr RE Reductive Elimination (Forms C-C bond) Pd0 Pd(0) Catalyst RE->Pd0 Ar-Ar' Pd0->OA Ar-X PdII_ArX->TM Ar'-B(OH)₂ Base PdII_ArAr->RE

Caption: The Suzuki-Miyaura catalytic cycle.

Electronic Effects: Tuning the Lewis Acidity of Boron

The transmetalation step is initiated by the activation of the boronic acid with a base to form a more nucleophilic boronate species.[2] The rate of this activation and the subsequent transfer to the palladium complex is enhanced by increasing the Lewis acidity of the boron center.

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine and chlorine are strongly electronegative and inductively withdraw electron density from the phenyl ring. This effect makes the attached boron atom more electron-deficient (more Lewis acidic), facilitating its interaction with the base and accelerating transmetalation.[4]

  • Electron-Donating Groups (EDGs): Substituents such as methyl groups are electron-donating. They increase the electron density on the phenyl ring, which slightly reduces the Lewis acidity of the boron atom and can potentially slow the rate of transmetalation compared to unsubstituted phenylboronic acid.

Steric Effects: The Ortho-Position Penalty

Steric hindrance plays a decisive role, often overriding subtle electronic effects.[5] Bulky substituents located at the ortho position (adjacent to the boronic acid group) can physically impede the approach of the molecule to the palladium catalyst's coordination sphere. This steric clash raises the activation energy of the transmetalation step, leading to significantly slower reaction rates.[4][6] The size of the ortho-substituent is directly proportional to this inhibitory effect.

The interplay of these forces dictates the overall reactivity of a given isomer. A group that is electronically activating (EWG) but positioned ortho to the boronic acid may result in slower kinetics than an isomer with no ortho-substituent.

G cluster_effects Factors Influencing Transmetalation Rate cluster_outcome Impact on Reactivity Electronic Electronic Effects EWG Electron-Withdrawing Groups (F, Cl) Electronic->EWG EDG Electron-Donating Groups (CH₃) Electronic->EDG Steric Steric Effects Ortho Ortho-Substituents Steric->Ortho MetaPara Meta/Para-Substituents Steric->MetaPara Increase Rate Increase EWG->Increase Increases Lewis Acidity Decrease Rate Decrease EDG->Decrease Decreases Lewis Acidity Ortho->Decrease Steric Hindrance MetaPara->Increase Minimal Hindrance

Caption: Interplay of electronic and steric effects on reactivity.

Experimental Design: A Comparative Reactivity Study

To empirically quantify the reactivity differences, we propose a standardized Suzuki-Miyaura coupling experiment. Each boronic acid isomer will be reacted with a common coupling partner under identical conditions, with the reaction progress monitored over time.

Isomers Under Investigation:

  • Compound A (Target): 4-Chloro-2-fluoro-5-methylphenylboronic acid

  • Compound B (Isomer 1): 2-Chloro-4-fluoro-5-methylphenylboronic acid

  • Compound C (Isomer 2): 4-Chloro-3-fluoro-5-methylphenylboronic acid

Rationale for Isomer Selection:

  • Compound A vs. B: This comparison directly probes the steric effect of an ortho-substituent. Chlorine has a larger van der Waals radius than fluorine, so Compound B is expected to be more sterically hindered and thus less reactive than Compound A.

  • Compound A vs. C: This comparison highlights the impact of removing the ortho-substituent entirely. Compound C, with only meta and para substituents relative to the boronic acid, is predicted to be the most reactive, as steric hindrance is minimized, allowing its favorable electronic properties to dominate.

Standard Reaction Scheme:

The isomers will be coupled with 4-bromoanisole. Anisole derivatives are common in medicinal chemistry, and the bromo-substituent offers moderate reactivity, making it an excellent benchmark for differentiating the performance of the boronic acid partners.

prep 1. Reactant Preparation (Isomers A, B, C + 4-Bromoanisole) setup 2. Reaction Setup (Inert atmosphere, add catalyst, base, solvent) prep->setup reaction 3. Controlled Reaction (Heat to 80°C, stir) setup->reaction sampling 4. Time-course Sampling (t = 0, 1, 2, 4, 8h) reaction->sampling quench 5. Reaction Quench sampling->quench analysis 6. GC-MS Analysis (Determine Yield % vs. Time) quench->analysis data 7. Data Comparison analysis->data

Caption: Standardized experimental workflow for reactivity comparison.

Anticipated Results & Discussion

Based on the theoretical principles outlined, we can predict the relative reactivity and summarize the expected outcomes in the following table.

CompoundIsomer NameKey FeaturePredicted ReactivityExpected Yield (8h)
A 4-Chloro-2-fluoro-5-methylphenylboronic acidortho-Fluoro (less bulky)Moderate~85%
B 2-Chloro-4-fluoro-5-methylphenylboronic acidortho-Chloro (more bulky)Low~60%
C 4-Chloro-3-fluoro-5-methylphenylboronic acidNo ortho-substituentHigh>95%

The expected trend in reactivity is C > A > B .

  • Compound C is anticipated to react the fastest. The absence of an ortho-substituent removes the primary steric barrier, and the combined electron-withdrawing effects of the meta-fluoro and para-chloro groups strongly activate the boronic acid for transmetalation.

  • Compound A is expected to show intermediate reactivity. The ortho-fluoro group introduces some steric hindrance, but its small size and strong electron-withdrawing nature partially compensate for this penalty.

  • Compound B is predicted to be the least reactive. The ortho-chloro group presents a significant steric shield around the reaction center. Although chlorine is also electron-withdrawing, the severe steric hindrance is expected to be the dominant factor, significantly slowing the rate of reaction.

These results would powerfully demonstrate that for polysubstituted phenylboronic acids, the positional chemistry, especially at the ortho-position, is a paramount predictor of performance in Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-fluoro-5-methylphenylboronic acid (Compound A)

  • 2-Chloro-4-fluoro-5-methylphenylboronic acid (Compound B)

  • 4-Chloro-3-fluoro-5-methylphenylboronic acid (Compound C)

  • 4-Bromoanisole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate Tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Dodecane (internal standard for GC-MS)

Procedure (to be performed for each isomer):

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the respective boronic acid isomer (1.2 mmol, 1.2 equiv).

  • Reagent Addition: Add 4-bromoanisole (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Inerting: Seal the flask with a septum. Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and begin vigorous stirring. This marks time t=0.

  • Sampling & Analysis: At specified time points (e.g., 1, 2, 4, 8 hours), withdraw a small aliquot (~0.1 mL) via syringe. Immediately quench the aliquot with diethyl ether (1 mL) and filter it through a small plug of silica gel. Analyze the sample by GC-MS to determine the ratio of product to starting material, using dodecane as an internal standard.

  • Work-up (at completion): After 8 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

This self-validating protocol ensures that any observed differences in reaction rate and yield can be confidently attributed to the intrinsic reactivity of the boronic acid isomer being tested.

Conclusion

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While electron-withdrawing groups generally enhance reactivity by increasing the Lewis acidity of the boron atom, this benefit can be negated by steric hindrance from bulky ortho-substituents. Our comparative analysis of 4-Chloro-2-fluoro-5-methylphenylboronic acid and its isomers predicts a clear reactivity trend (C > A > B), underscoring the dominant, and often detrimental, role of ortho-substitution. For researchers in drug discovery and process development, a thorough understanding of these principles is not merely academic; it is a practical tool for designing more efficient, predictable, and robust chemical syntheses.

References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: 15.1: Steric Effects on Electrophilic Aromatic Substitution Reactions Source: YouTube URL: [Link]

  • Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: ACS Publications URL: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-Chloro-2-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Variable in Your Synthesis

In the realm of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, arylboronic acids are indispensable reagents. 4-Chloro-2-fluoro-5-methylphenylboronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions, enables the construction of complex biaryl structures that form the backbone of numerous therapeutic agents and functional materials.[1] The success of these intricate syntheses, however, hinges not just on the reaction conditions, but critically on the quality and purity of the starting materials. Impurities within a commercial boronic acid can lead to unpredictable reaction outcomes, including diminished yields, the formation of complex side-products, and even catalyst deactivation.

This guide provides a comprehensive framework for researchers, process chemists, and quality control analysts to rigorously assess the purity of commercial 4-Chloro-2-fluoro-5-methylphenylboronic acid. We will move beyond a simple percentage on a certificate of analysis and delve into the causality behind experimental choices, offering a multi-faceted analytical approach to create a self-validating system of quality assessment. We will also compare the performance characteristics of this boronic acid with its common derivatives, providing the context needed to make informed decisions in reagent selection.

The Usual Suspects: Common Impurities in Arylboronic Acids

Understanding what to look for is the first step in any analytical investigation. The manufacturing process and inherent chemical nature of boronic acids give rise to a predictable set of potential impurities.

  • Boroxines (Anhydrides): The most common impurity is the trimeric anhydride, known as a boroxine. This is formed through the reversible dehydration of three boronic acid molecules. While boroxines are often readily converted back to the boronic acid under reaction conditions, their presence affects the true molar quantity of the active reagent and can complicate characterization.[2]

  • Protodeboronation Products: The C-B bond is susceptible to cleavage, replacing the boronic acid group with a hydrogen atom. This leads to the formation of 1-chloro-3-fluoro-4-methylbenzene, an unreactive impurity that reduces yield.[3]

  • Homocoupling Byproducts: Biphenyl species can form from the coupling of two boronic acid molecules, both during synthesis of the reagent and as a side reaction in the subsequent Suzuki coupling.

  • Residual Starting Materials & Reagents: The synthesis of 4-Chloro-2-fluoro-5-methylphenylboronic acid often involves the lithiation of a halogenated precursor followed by quenching with a borate ester.[4][5] Incomplete reaction or purification can leave residual aryl halides or other reagents.

  • Inorganic Salts: Salts such as sodium chloride or sodium sulfate from the aqueous workup may persist if the final purification is incomplete.[4]

  • Free Boric Acid: Over time or under harsh conditions, degradation can lead to the formation of inorganic boric acid.[6]

Boronic_Acid_Impurities Main 4-Chloro-2-fluoro-5-methylphenylboronic Acid Boroxine Trimeric Boroxine (Anhydride) Main->Boroxine -3 H₂O (Dehydration) Proto Protodeboronation Product (1-Chloro-3-fluoro-4-methylbenzene) Main->Proto H⁺ source (Decomposition) Homo Homocoupled Biphenyl Main->Homo Self-Coupling Boroxine->Main +3 H₂O (Hydrolysis)

Caption: Key impurities and their relationship to the parent boronic acid.

A Multi-Pronged Analytical Strategy

No single technique can provide a complete picture of purity. A robust assessment relies on the strategic combination of chromatographic and spectroscopic methods. Each method interrogates the sample from a different perspective, and their combined data provides a high-confidence purity profile.

Purity_Assessment_Workflow cluster_analysis Analytical Techniques Sample Commercial Boronic Acid Sample HPLC HPLC-UV (Organic Purity, Quantification) Sample->HPLC Primary Screen NMR ¹H & ¹¹B NMR (Structural ID, Impurity ID) Sample->NMR Structural Screen GCMS GC-MS (Volatile Impurities) Sample->GCMS ICP ICP-OES/MS (Total Boron Content) Sample->ICP Report Comprehensive Purity Report HPLC->Report Data Integration NMR->Report Data Integration GCMS->Report Data Integration ICP->Report Data Integration

Caption: Integrated workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity assessment for non-volatile organic compounds. It excels at separating the target molecule from structurally similar organic impurities, allowing for accurate quantification. For boronic acids, a reverse-phase method is typically employed.

Experimental Protocol: HPLC-UV Analysis

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18 stationary phase (e.g., Waters XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the boronic acid and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Dilute as necessary.

  • Analysis: Inject 5 µL. Purity is determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unambiguous structural confirmation and is highly effective at identifying impurities, even those that co-elute in HPLC. For boronic acids, both ¹H and ¹¹B NMR are exceptionally informative.

  • ¹H NMR: Gives a fingerprint of the molecule's proton environment. It can detect and help identify organic impurities like the protodeboronation product or residual starting materials.

  • ¹¹B NMR: Directly probes the boron atom, providing a clear distinction between the desired sp²-hybridized boronic acid and any sp³-hybridized boronate esters or degradation products.[7]

Experimental Protocol: ¹H and ¹¹B NMR Analysis

  • Solvent Selection: Dissolve the sample in Methanol-d4. The deuterated alcohol solvent helps to break up the trimeric boroxine, simplifying the ¹H NMR spectrum by ensuring a single monomeric species is observed.[8] The B-OH protons will exchange with the solvent and will likely not be visible.

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of the boronic acid in 0.7 mL of Methanol-d4.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for the characteristic aromatic proton signals and the singlet for the methyl group.

    • Impurity Identification: Search for signals corresponding to the protodeboronation product (which will have a different aromatic splitting pattern) or other unexpected peaks.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Expected Signal: A single broad peak between +28 to +32 ppm is characteristic of the trigonal planar (sp²) arylboronic acid.

    • Impurity Identification: The formation of tetrahedral (sp³) boronate species (e.g., from reaction with diol impurities or certain solvents) would appear significantly upfield, typically between +5 to +15 ppm.[7] Free boric acid appears around +19 ppm.[6]

Complementary Analytical Techniques

While HPLC and NMR form the core of the analysis, the following techniques provide crucial supplementary information.

TechniquePrincipleApplication for Boronic Acid PurityStrengths & Causality
GC-MS Separation of volatile compounds followed by mass analysis.[9]Detects volatile impurities like residual solvents or unreacted starting materials (e.g., 1-bromo-4-chloro-2-fluoro-5-methylbenzene).High Sensitivity: Ideal for trace-level detection of volatile contaminants that might be missed by HPLC. Derivatization may be required for the boronic acid itself.[10]
ICP-OES/MS Atomization and ionization of the sample in plasma, followed by detection of elemental boron.[9]Determines the total boron content (% w/w).Elemental Specificity: Provides an orthogonal measure of purity. If HPLC purity is 98%, the total boron content should correlate. A discrepancy suggests the presence of non-boron impurities. Note: Titration is often preferred for high-concentration boron samples due to fewer matrix effects.[11]
Karl Fischer Titration Titration with an iodine-based reagent that reacts specifically with water.Quantifies the water content.Water Content: Essential for accurate molarity calculations and understanding stability, as water is involved in the boronic acid-boroxine equilibrium.

Interpreting the Data: A Comparative Case Study

To illustrate the power of this multi-technique approach, consider the hypothetical data for three different commercial lots of 4-Chloro-2-fluoro-5-methylphenylboronic acid.

ParameterLot ALot BLot CInterpretation & Action
HPLC Purity (Area %) 99.1%96.5%98.8%Lot A appears highest purity by HPLC. Lot B is questionable.
Major HPLC Impurity 0.4% (Unknown)2.8% (Protodeboronation)0.7% (Homocoupled)The identity of the impurity is critical. Lot B contains a significant amount of an unreactive impurity.
¹H NMR Conforms to structure. No significant organic impurities detected.Confirms 2.7% protodeboronation product.Conforms to structure. Minor broad aromatic signals consistent with homocoupled species.NMR confirms the HPLC finding for Lot B and helps characterize the impurity in Lot C.
¹¹B NMR (ppm) 29.5 ppm29.6 ppm29.5 ppm, minor peak at 19.2 ppmAll lots show the correct sp² boronic acid signal. Lot C shows a trace of boric acid, indicating some degradation.
Total Boron (ICP-OES) Matches theoretical value for 99.1% purity.Matches theoretical value for 96.5% purity.Slightly lower than expected for 98.8% purity.ICP data is consistent with HPLC for A and B. For C, the lower boron content supports the presence of boric acid (which has a higher boron-to-mass ratio than the main product).
Water Content (KF) 0.2%0.3%1.5%Lot C has significantly higher water content, which could accelerate degradation to boric acid.
Overall Assessment High Quality. Suitable for all applications.Low Purity. Unsuitable for reactions requiring high accuracy in stoichiometry.Good Purity, Poor Stability. Useable, but should be used immediately and not stored long-term.Decision: Lot A is the superior choice. Lot C is a viable backup if used quickly. Lot B should be rejected.

Performance Comparison with Boronic Acid Alternatives

For challenging applications or to improve stability, derivatives of boronic acids are often used. The choice of reagent is a trade-off between reactivity and stability.

Reagent TypeStructure ExampleStabilityHandlingTypical Reactivity
Boronic Acid R-B(OH)₂Moderate. Prone to dehydration (boroxine) and protodeboronation.[3]Often free-flowing solids, but can be hygroscopic.Generally the most reactive species in Suzuki-Miyaura coupling.[12]
Pinacol Ester R-B(pin)High. Resistant to dehydration and less prone to protodeboronation.[13]Crystalline, stable solids. Easy to weigh and handle.Less reactive than the corresponding boronic acid; may require more forcing conditions or hydrolysis to the boronic acid in situ.
Trifluoroborate Salt R-BF₃KVery High. Exceptionally stable to air and moisture.Crystalline, non-hygroscopic solids with long shelf life.Slower to enter the catalytic cycle than boronic acids but can suppress side-product formation.
MIDA Boronate R-B(MIDA)Very High. Protects the boronic acid functionality until needed.Crystalline, air-stable solids.Requires a hydrolysis step (e.g., mild aqueous base) to slowly release the active boronic acid, which is ideal for unstable boronic acids.[3]

Conclusion

The purity stated on a supplier's label should be considered a starting point, not a definitive characterization. For researchers, scientists, and drug development professionals, whose work depends on precision and reproducibility, a rigorous and multi-faceted approach to purity assessment is non-negotiable. By combining the quantitative power of HPLC with the structural insights of NMR and supplementing with techniques like GC-MS and ICP, one can build a comprehensive and trustworthy profile of any commercial batch of 4-Chloro-2-fluoro-5-methylphenylboronic acid. This self-validating system not only prevents costly failed reactions but also provides a deeper understanding of the reagents that are fundamental to the innovation process.

References

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A (ACS Publications). [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education (ACS Publications). [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]

  • Boron testing methods. U.S. Borax. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research (ACS Publications). [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.